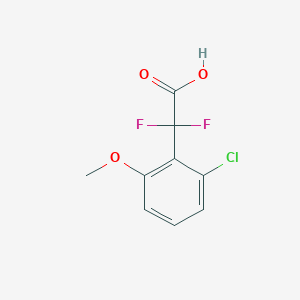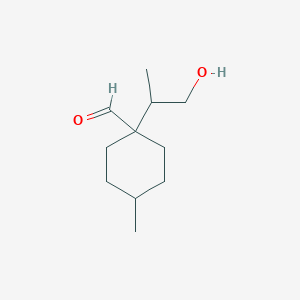
1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxypropan-2-yl group and a carbaldehyde group
Preparation Methods
The synthesis of 1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with 1-hydroxypropan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halides.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases depending on the specific reaction.
Scientific Research Applications
1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxy and aldehyde groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with target molecules .
Comparison with Similar Compounds
1-(1-Hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde can be compared with similar compounds such as:
1-Hydroxypropan-2-yl 2-isopropyl-5-methylcyclohexyl carbonate: This compound has a similar structure but includes a carbonate group instead of an aldehyde.
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: This compound has a similar hydroxypropan-2-yl group but differs in the ring structure and additional substituents.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(1-hydroxypropan-2-yl)-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-3-5-11(8-13,6-4-9)10(2)7-12/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
YOPPSGDDOGZTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C=O)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


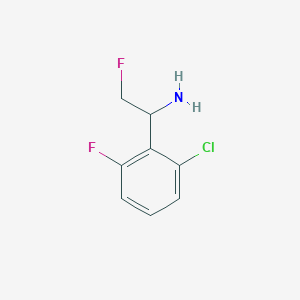
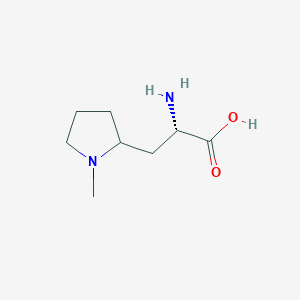
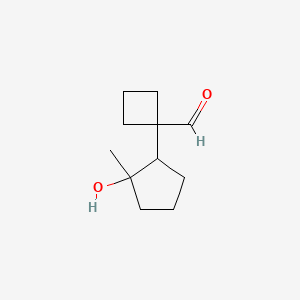
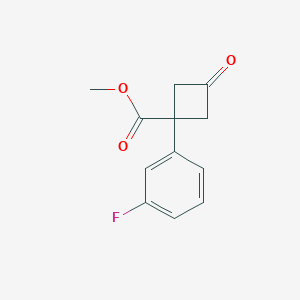

![{5-[(Cyclohexylamino)methyl]furan-2-yl}methanol](/img/structure/B13296686.png)
![[3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid](/img/structure/B13296690.png)
![2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B13296705.png)

![4-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13296734.png)
![(2E)-3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13296736.png)
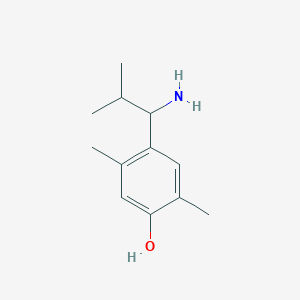
![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol](/img/structure/B13296742.png)
